2-(Isoquinolin-4-yl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Isoquinolin-4-yl)acetic acid involves the reaction of tert-butyl 2-(isoquinolin-4-yl)acetate with trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction mixture is stirred at room temperature overnight, followed by solvent evaporation and neutralization with aqueous ammonia to pH 3-4. The precipitate is then filtered, washed with water and ether, and the ether extract is collected to yield the desired compound with a 93% yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions and purification processes as those used in laboratory settings. Industrial-scale production would likely optimize these methods for higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Isoquinolin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural alkaloids.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a derivative of isoquinoline, it can interact with enzymes and receptors involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 2-(Isoquinolin-4-yl)acetic acid, known for its presence in natural alkaloids and biological activity.
Quinoline: A structurally similar compound with a nitrogen atom in a different position, also known for its wide range of biological activities.
2-Quinolone: Another similar compound with a different arrangement of atoms, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific structure, which combines the isoquinoline ring with an acetic acid moiety.
Properties
IUPAC Name |
2-isoquinolin-4-ylacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYWQBWFDTHJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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